Steroid sulfatase-IN-2

Steroid sulfatase inhibition Enzymatic assay Breast cancer research

Select Steroid sulfatase-IN-2 for intact JEG-3 cellular assays where its 13.6 nM whole-cell IC50 represents an 8-fold improvement over lysate potency. The adamantane-carboxamido phenyl sulfamate scaffold offers a distinct chemotype versus tricyclic coumarin-class inhibitors like Irosustat. Ideal for estrogen-dependent breast and endometrial cancer models requiring physiologically relevant STS inhibition with membrane-permeable target engagement. Not a generic class substitute—potency differential exceeds 4-fold among sulfamate analogs.

Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
Cat. No. B12398768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase-IN-2
Molecular FormulaC17H22N2O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N
InChIInChI=1S/C17H22N2O4S/c18-24(21,22)23-15-3-1-14(2-4-15)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)(H2,18,21,22)
InChIKeyGVPUYCLSISISPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Steroid sulfatase-IN-2: Key Specifications and Procurement Considerations for a Novel Non-Steroidal STS Inhibitor


Steroid sulfatase-IN-2 (CAS: 2413880-39-2, compound 1h) is a non-steroidal, sulfamate-based active inhibitor of steroid sulfatase (STS), the enzyme responsible for hydrolyzing inactive sulfated precursors (e.g., estrone sulfate) into active estrogens that drive hormone-dependent tumor proliferation . Characterized by an adamantane-carboxamido phenyl sulfamate scaffold, this compound exhibits an IC50 of 109.5 nM against STS in JEG-3 cell lysates and demonstrates enhanced potency in whole-cell assay formats . The compound is specifically indicated for research applications in estrogen-dependent breast cancer and endometrial cancer models where local steroidogenesis via the STS pathway represents a key therapeutic vulnerability .

Why STS Inhibitors Cannot Be Interchanged: Steroid sulfatase-IN-2 in the Context of In-Class Variability


The STS inhibitor class exhibits substantial functional heterogeneity that precludes generic substitution. The clinical-stage reference compound Irosustat (STX64/667-COUMATE) demonstrates exceptionally high potency in placental microsomal assays with an IC50 of 8 nM, and it has achieved oral bioavailability enabling human clinical trials in breast and endometrial cancer [1]. However, emerging structural variants, including second-generation analogs, have demonstrated that scaffold modifications can yield dramatically different pharmacological profiles—including enhanced potency, altered duration of action, and divergent target selectivity relative to the class benchmark [2]. Critically, even structurally related sulfamate-based inhibitors within the same chemical series can exhibit >4-fold differences in IC50 values against the same enzyme target, underscoring that procurement decisions must be driven by compound-specific performance data rather than class membership alone [3]. The evidence presented below addresses the specific differentiators that distinguish Steroid sulfatase-IN-2 from its closest in-class alternatives.

Steroid sulfatase-IN-2: Quantitative Differentiation Evidence vs. In-Class Comparators


Steroid sulfatase-IN-2 vs. Clinical Benchmark Irosustat (STX64): Comparative In Vitro Potency Assessment

Steroid sulfatase-IN-2 demonstrates an IC50 of 109.5 nM against STS in JEG-3 cell lysate assays . This represents a potency reduction of approximately 13.7-fold relative to the clinical-stage comparator Irosustat (STX64/667-COUMATE), which exhibits an IC50 of 8 nM in placental microsomal assay systems . It should be noted that this comparison employs different assay platforms (JEG-3 cell lysate versus placental microsomes), introducing variability in direct quantitative extrapolation. Additionally, both compounds share the sulfamate pharmacophore essential for irreversible STS inhibition via active-site sulfamoylation, yet their scaffold architectures differ substantially—Irosustat features a tricyclic coumarin core while Steroid sulfatase-IN-2 incorporates an adamantane-carboxamido phenyl motif—which may contribute to the observed potency differential .

Steroid sulfatase inhibition Enzymatic assay Breast cancer research Estrogen biosynthesis

Intra-Series Differentiation: Steroid sulfatase-IN-2 vs. Steroid sulfatase-IN-3 (Compound 1q) in Enzymatic and Antiproliferative Assays

Within the same chemical series, Steroid sulfatase-IN-2 (compound 1h) and Steroid sulfatase-IN-3 (compound 1q) exhibit distinct activity profiles. In JEG-3 cell lysate STS assays, compound 1h displays an IC50 of 109.5 nM, while compound 1q demonstrates a 4.2-fold enhanced potency with an IC50 of 25.8 nM . This potency gap narrows substantially in whole-cell JEG-3 assays (20-hour incubation), where compound 1h achieves an IC50 of 13.6 nM—representing an 8-fold improvement over its cell-free lysate performance . Furthermore, in T-47D estrogen-dependent breast cancer cell proliferation assays, compound 1q exhibits an antiproliferative IC50 of 1.04 µM; parallel antiproliferative data for compound 1h are not reported in available technical documentation .

Structure-activity relationship STS inhibitor series Antiproliferative activity T-47D breast cancer

Structural Differentiation: Adamantane-Based Scaffold as a Distinct Chemotype Among STS Inhibitors

Steroid sulfatase-IN-2 is characterized as 4-(adamantane-1-carboxamido)phenyl sulfamate (C17H22N2O4S, MW 350.43), featuring an adamantane group attached via a carboxamide linkage to a phenyl sulfamate ester . This structural architecture distinguishes it from multiple STS inhibitor subclasses: the tricyclic coumarin sulfamate scaffold typified by Irosustat [1]; the steroidal estrone-3-O-sulfamate (EMATE) chemotype [2]; and the tetracyclic coumarin-based derivatives described in recent SAR studies [3]. The adamantane moiety—a bulky, highly lipophilic tricyclo[3.3.1.1³,⁷]decane cage—is not present in any of the clinically advanced STS inhibitors and may confer distinct physicochemical properties relevant to membrane permeability and target engagement in cellular contexts, although direct comparative biophysical data for Steroid sulfatase-IN-2 are not available.

Chemotype differentiation Adamantane scaffold Structure-activity relationship Non-steroidal inhibitor

Steroid sulfatase-IN-2: Recommended Research Applications Based on Validated Performance Characteristics


Whole-Cell STS Inhibition Studies Requiring Enhanced Cellular Potency Relative to Biochemical Predictions

Steroid sulfatase-IN-2 is particularly well-suited for intact JEG-3 cellular assays, where its whole-cell IC50 of 13.6 nM (20-hour incubation) represents an approximately 8-fold improvement over its lysate-based IC50 of 109.5 nM . This property makes it a valuable tool compound for researchers investigating STS inhibition under physiologically relevant cellular conditions where membrane permeability and intracellular target engagement contribute to observed efficacy.

Mechanistic Studies of Non-Coumarin STS Inhibitor Scaffolds

The unique adamantane-carboxamido phenyl sulfamate architecture of Steroid sulfatase-IN-2 positions it as a distinct chemotype for exploring STS inhibition outside the well-characterized tricyclic coumarin scaffold class exemplified by Irosustat [1]. Researchers investigating structure-activity relationships or seeking to diversify chemical toolboxes for target validation studies may find this scaffold divergence valuable.

Estrogen-Dependent Breast and Endometrial Cancer Cell Line Models

Steroid sulfatase-IN-2 is indicated for research in hormone-dependent cancer models, specifically estrogen-dependent breast cancer and endometrial cancer systems where local estrogen biosynthesis via STS-mediated hydrolysis of estrone sulfate contributes to tumor proliferation . Its moderate potency may be advantageous in experimental designs where partial rather than complete STS inhibition is required.

Comparative Tool Compound for Benchmarking Next-Generation STS Inhibitors

Given the 13.7-fold potency differential between Steroid sulfatase-IN-2 (IC50 = 109.5 nM in lysate) and the clinical benchmark Irosustat (IC50 = 8 nM) , this compound may serve as a reference standard for calibrating assay sensitivity or establishing baseline performance metrics when evaluating novel STS inhibitor candidates across diverse potency ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Steroid sulfatase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.